Tioxolone (Standard)

Beschreibung

TIOXOLONE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

antiseborrheic agent

Structure

3D Structure

Eigenschaften

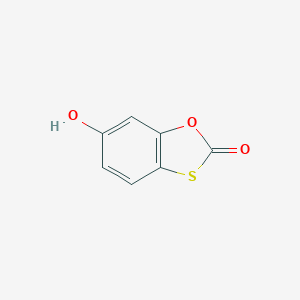

IUPAC Name |

6-hydroxy-1,3-benzoxathiol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4O3S/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLYPOVJCSQHITR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045885 | |

| Record name | Thioxolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4991-65-5 | |

| Record name | 6-Hydroxy-1,3-benzoxathiol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4991-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tioxolone [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004991655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tioxolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13343 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tioxolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thioxolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tioxolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIOXOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0FAJ1R9CD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tioxolone as a Carbonic Anhydrase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tioxolone as a carbonic anhydrase (CA) inhibitor. It covers the compound's unique mechanism of action, quantitative inhibitory data against various CA isoforms, detailed experimental protocols for its characterization, and its potential implications in modulating CA-related signaling pathways.

Introduction: A Novel Mechanism of Carbonic Anhydrase Inhibition

Tioxolone (6-hydroxy-1,3-benzoxathiol-2-one) has been identified as an inhibitor of carbonic anhydrases, a family of ubiquitous metalloenzymes crucial for various physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion.[1] Unlike classical sulfonamide-based CA inhibitors, tioxolone represents a distinct class of inhibitor, acting as a prodrug that undergoes enzymatic activation within the carbonic anhydrase active site.[2][3][4] This unique mechanism offers a potential avenue for the development of novel isozyme-selective inhibitors.[2]

Mechanism of Action: In Situ Activation

Tioxolone's inhibitory action is not direct. Instead, it functions as a substrate for the esterase activity of carbonic anhydrase. The zinc-hydroxide moiety in the enzyme's active site catalyzes the hydrolysis of tioxolone.[2][3] This cleavage results in the formation of the active inhibitor, 4-mercaptobenzene-1,3-diol.[2] The thiol group of this product then coordinates with the active site zinc ion, leading to the inhibition of the enzyme's catalytic activity.[2]

Below is a diagram illustrating the proposed mechanism of tioxolone activation and inhibition of carbonic anhydrase.

Caption: Prodrug activation of tioxolone by carbonic anhydrase.

Quantitative Inhibitory Data

Tioxolone has been evaluated against a panel of human carbonic anhydrase isoforms. The inhibitory activity is expressed as the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. The available data indicates that tioxolone is a potent inhibitor of CA I, with weaker and less selective inhibition against other tested isoforms.[5][6][7]

| Carbonic Anhydrase Isoform | Inhibition Constant (Ki) |

| hCA I | 91 nM |

| hCA II | 4.93 µM |

| hCA III | 8.25 µM |

| hCA IV | 7.64 µM |

| hCA VA | 6.81 µM |

| hCA VB | 5.23 µM |

| hCA VI | 8.92 µM |

| hCA VII | 7.14 µM |

| hCA IX | 9.04 µM |

| hCA XII | 6.47 µM |

| hCA XIII | 5.88 µM |

| hCA XIV | 7.91 µM |

| hCA XV | 8.52 µM |

Data sourced from Supuran et al. (2008).[5]

Experimental Protocols

The characterization of tioxolone as a carbonic anhydrase inhibitor involves several key biochemical assays. The following sections detail the methodologies for the primary assays used to determine its inhibitory activity and mechanism.

Stopped-Flow CO2 Hydration Assay

This is the gold-standard method for measuring the catalytic activity of carbonic anhydrase and its inhibition. It directly measures the enzyme's ability to hydrate (B1144303) carbon dioxide.

Principle: A buffered solution containing a pH indicator is rapidly mixed with a CO2-saturated solution. The enzymatic hydration of CO2 to carbonic acid leads to a rapid decrease in pH, which is monitored by the change in absorbance of the pH indicator over time. Inhibitors will slow down this rate of pH change.

Materials:

-

Purified carbonic anhydrase

-

Tioxolone or other test inhibitors

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.3)

-

pH indicator (e.g., 4-nitrophenol, phenol (B47542) red)

-

CO2-saturated water

-

Stopped-flow spectrophotometer

Procedure:

-

Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

-

Incubate the enzyme with various concentrations of the inhibitor in the assay buffer at a controlled temperature (e.g., 25°C).

-

Load one syringe of the stopped-flow instrument with the enzyme-inhibitor solution and the other syringe with CO2-saturated water.

-

Rapidly mix the contents of the two syringes and initiate data acquisition.

-

Monitor the change in absorbance of the pH indicator at its λmax over a short time course (milliseconds to seconds).

-

The initial rate of the reaction is determined from the slope of the absorbance versus time curve.

-

Inhibition constants (Ki) are calculated by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten, Cheng-Prusoff).

Esterase Activity Assay

Carbonic anhydrases also exhibit esterase activity, which can be conveniently measured using a chromogenic substrate. This assay is often used for high-throughput screening of potential inhibitors.

Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (B1210297) (pNPA) to p-nitrophenol, a yellow-colored product. The rate of formation of p-nitrophenol is monitored spectrophotometrically at 400-405 nm.

Materials:

-

Purified carbonic anhydrase

-

Tioxolone or other test inhibitors

-

p-Nitrophenyl acetate (pNPA)

-

Assay Buffer (e.g., 50 mM Tris-SO4, pH 7.6)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the inhibitor and pNPA in a suitable solvent (e.g., DMSO or acetonitrile).

-

In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the inhibitor.

-

Initiate the reaction by adding the pNPA substrate to each well.

-

Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-15 minutes.

-

The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

IC50 values (the concentration of inhibitor that causes 50% inhibition) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Potential Therapeutic Implications

Carbonic anhydrases are involved in a multitude of signaling pathways, and their dysregulation is implicated in various diseases, including cancer, glaucoma, and neurological disorders.[1] By inhibiting specific CA isoforms, tioxolone and its derivatives could potentially modulate these pathways.

pH Regulation in Cancer

Tumor-associated CA isoforms, particularly CA IX and CA XII, play a critical role in maintaining the acidic extracellular pH of the tumor microenvironment, which promotes tumor invasion, metastasis, and resistance to therapy. Inhibition of these isoforms can disrupt this pH regulation, potentially sensitizing cancer cells to conventional treatments. While tioxolone shows weaker inhibition of CA IX and XII compared to CA I, its unique mechanism could be exploited to design more potent and selective inhibitors targeting these cancer-related isoforms.

The following diagram illustrates the role of CA IX in tumor pH regulation.

References

- 1. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Inhibition of carbonic anhydrase II by thioxolone: a mechanistic and structural study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Inhibition of carbonic anhydrase II by thioxolone: a mechanistic and structural study. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Carbonic anhydrase inhibitors: thioxolone versus sulfonamides for obtaining isozyme-selective inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medkoo.com [medkoo.com]

Tioxolone Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tioxolone, a benzoxathiolone derivative, and its analogues have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds have garnered significant interest for their potential therapeutic applications, ranging from anti-infective to anticancer and anti-inflammatory agents. This technical guide provides an in-depth overview of the known biological activities of tioxolone derivatives, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms of action.

Carbonic Anhydrase Inhibition

Tioxolone is a known inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes that play crucial roles in various physiological processes.[1][2]

Quantitative Data: Carbonic Anhydrase Inhibition

| Compound | Target | Inhibition Constant (Ki) | Reference |

| Tioxolone | CA I | 91 nM | [2] |

| Tioxolone | CA I | 91 nM | [1] |

| Tioxolone | Various Isoforms (II, IV, IX, XII etc.) | Micromolar range (4.93-9.04 µM) | [2] |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibitory activity of tioxolone derivatives against various CA isoforms can be determined using a stopped-flow CO2 hydration assay.

Principle: This method measures the enzyme's ability to catalyze the hydration of CO2. The reaction is monitored by observing the change in pH using a colorimetric indicator.

Materials:

-

Purified recombinant human CA isozymes

-

4-Nitrophenylacetate (substrate)

-

Tioxolone derivatives (test compounds)

-

Buffer solution (e.g., Tris-HCl)

-

Stopped-flow spectrophotometer

Procedure:

-

Prepare stock solutions of the tioxolone derivatives in a suitable solvent (e.g., DMSO).

-

In the reaction cuvette, mix the buffer, a pH indicator, and the CA enzyme solution.

-

Add the tioxolone derivative at various concentrations and incubate for a specified period to allow for inhibitor binding.

-

Initiate the reaction by rapidly mixing with a CO2-saturated solution.

-

Monitor the change in absorbance of the pH indicator over time.

-

Calculate the initial rate of reaction.

-

Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

Mechanism of Action: Carbonic Anhydrase Inhibition

Tioxolone is proposed to act as a prodrug inhibitor of carbonic anhydrase II.[3][4][5] It is cleaved within the enzyme's active site, and the resulting product, 4-mercaptobenzene-1,3-diol, binds to the zinc ion, thereby inhibiting the enzyme's activity.[3][4][5]

Mechanism of Tioxolone as a prodrug inhibitor of Carbonic Anhydrase II.

Anti-leishmanial Activity

Tioxolone and its derivatives have demonstrated significant activity against Leishmania species, the protozoan parasites responsible for leishmaniasis.

Quantitative Data: Anti-leishmanial Activity

| Compound | Leishmania Species | Activity Metric | Value (µg/mL) | Reference |

| Tioxolone | L. tropica (promastigote) | IC50 | 164.8 ± 20.6 | [6] |

| Tioxolone Niosomal Formulation (NT2) | L. tropica (promastigote) | IC50 | 164.8 ± 20.6 | [6] |

| Tioxolone | L. tropica (amastigote) | IC50 | - | |

| Tioxolone Niosomal Formulation (NT2) | L. tropica (amastigote) | IC50 | - | |

| Tioxolone Niosomal Formulation (NT2) | Macrophages | CC50 | 257.5 ± 24.5 | [6] |

| Tioxolone + Benzoxonium Chloride (Niosomal) | L. tropica (promastigote) | - | More effective than glucantime | [7][8] |

| Tioxolone + Benzoxonium Chloride (Niosomal) | L. tropica (amastigote) | - | More effective than glucantime | [7][8] |

Experimental Protocol: In Vitro Anti-leishmanial Assays

Promastigote Viability Assay (MTT Assay):

-

Culture Leishmania promastigotes in appropriate media (e.g., RPMI-1640) to the logarithmic growth phase.[9]

-

Seed the promastigotes in 96-well plates.

-

Add serial dilutions of the tioxolone derivatives to the wells. Include a positive control (e.g., amphotericin B) and a negative control (vehicle).

-

Incubate the plates for a specified period (e.g., 48 hours).[9]

-

Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculate the percentage of viability and determine the IC50 value.

Amastigote Viability Assay:

-

Infect macrophages (e.g., J774 cells) with Leishmania promastigotes and allow them to differentiate into amastigotes.

-

Add serial dilutions of the tioxolone derivatives to the infected macrophage cultures.

-

Incubate for a specified period.

-

Fix and stain the cells (e.g., with Giemsa stain).

-

Determine the number of amastigotes per macrophage under a microscope.

-

Calculate the percentage of infection and determine the IC50 value.

Apoptosis Assay (Flow Cytometry):

-

Treat Leishmania promastigotes with tioxolone derivatives at different concentrations for a specified time.[6]

-

Harvest the cells and wash them with a suitable buffer.

-

Stain the cells with an apoptosis detection kit (e.g., Annexin V-FITC and Propidium (B1200493) Iodide).

-

Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.[6]

Mechanism of Action: Anti-leishmanial Activity

The anti-leishmanial effect of tioxolone derivatives is believed to be mediated through the induction of apoptosis in the parasite.[6][8] This is accompanied by an immunomodulatory effect, characterized by an increase in the expression of pro-inflammatory cytokines like IL-12 and a decrease in the anti-inflammatory cytokine IL-10.[6][7][8]

Proposed mechanism of anti-leishmanial activity of tioxolone derivatives.

Anticancer Activity

Several studies have highlighted the potential of tioxolone and its derivatives as anticancer agents against various cancer cell lines.

Quantitative Data: Anticancer Activity

| Derivative Class | Cell Line | Activity Metric | Value (µM) | Reference |

| Quinolone-thiazole hybrids | HCT-15 (colon) | IC50 | - | [10] |

| Quinolone-thiazole hybrids | NCI-H322M (lung) | IC50 | - | [10] |

| Fluoroquinolone derivatives | A549 (lung) | IC50 | 27.71 | [11] |

| Fluoroquinolone derivatives | HepG2 (liver) | IC50 | 22.09 | [11] |

| 4-Thiazolidinone derivatives | A549 (lung) | IC50 | 10 | [12] |

| 4-Thiazolidinone derivatives | SH-SY5Y (neuroblastoma) | IC50 | 10 | [12] |

| 4-Thiazolidinone derivatives | CACO-2 (colorectal) | IC50 | 10 | [12] |

Experimental Protocol: In Vitro Anticancer Assays

Cell Viability Assay (MTT Assay):

-

Culture cancer cell lines (e.g., A549, HCT-116, MCF-7) in a suitable medium.

-

Seed the cells in 96-well plates and allow them to adhere.

-

Treat the cells with various concentrations of tioxolone derivatives for 24, 48, or 72 hours.

-

Perform the MTT assay as described in the anti-leishmanial protocol.

-

Calculate the percentage of cell viability and determine the IC50 values.[13]

Cell Cycle Analysis (Flow Cytometry):

-

Treat cancer cells with tioxolone derivatives at their IC50 concentrations for a specified time.

-

Harvest the cells, fix them in ethanol, and stain them with a DNA-binding dye (e.g., propidium iodide).

-

Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[12]

Apoptosis Assay (Flow Cytometry):

-

Perform this assay as described in the anti-leishmanial protocol using cancer cell lines.

Mechanism of Action: Anticancer Activity

The anticancer mechanism of tioxolone derivatives can involve the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase.[14] Some derivatives may also act by inhibiting topoisomerases or disrupting microtubule polymerization.[11][14]

Potential anticancer mechanisms of tioxolone derivatives.

Anti-inflammatory Activity

Tioxolone and its derivatives have shown promise as anti-inflammatory agents in various in vitro and in vivo models.

Experimental Protocol: Anti-inflammatory Assays

Inhibition of Protein Denaturation:

-

Prepare a solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS).

-

Mix the BSA solution with various concentrations of the tioxolone derivatives.

-

Induce denaturation by heating the mixture.

-

Measure the turbidity of the solution spectrophotometrically.

-

Calculate the percentage inhibition of denaturation.

Inhibition of Nitric Oxide (NO) Production in Macrophages:

-

Culture macrophages (e.g., RAW 264.7 cells).

-

Pre-treat the cells with tioxolone derivatives.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

-

Measure the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Calculate the percentage inhibition of NO production.

Carrageenan-Induced Paw Edema in Rats:

-

Administer tioxolone derivatives or a reference drug (e.g., indomethacin) to rats.

-

Inject carrageenan into the sub-plantar region of the rat's hind paw to induce inflammation.

-

Measure the paw volume at different time intervals using a plethysmometer.

-

Calculate the percentage inhibition of edema.[15]

Antimicrobial Activity

Tioxolone derivatives have been reported to possess antibacterial and antifungal properties.

Experimental Protocol: Antimicrobial Susceptibility Testing

Broth Microdilution Method:

-

Prepare serial dilutions of the tioxolone derivatives in a suitable broth medium in 96-well plates.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plates under appropriate conditions.

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]

Agar (B569324) Disk Diffusion Method:

-

Inoculate the surface of an agar plate with a standardized suspension of the test microorganism.

-

Place paper disks impregnated with known concentrations of the tioxolone derivatives onto the agar surface.

-

Incubate the plates.

-

Measure the diameter of the zone of inhibition around each disk.[17]

Antidiabetic Activity

Certain tioxolone derivatives have been investigated for their potential to manage diabetes, primarily through the inhibition of α-glucosidase.

Experimental Protocol: α-Glucosidase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates into glucose.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Phosphate buffer

-

Tioxolone derivatives

-

Acarbose (positive control)

Procedure:

-

In a 96-well plate, mix the α-glucosidase enzyme solution with various concentrations of the tioxolone derivatives and incubate.[18]

-

Add the pNPG substrate to initiate the reaction.[18]

-

Incubate the mixture at a specific temperature (e.g., 37°C).[18]

-

Stop the reaction by adding a basic solution (e.g., sodium carbonate).[18]

-

Measure the absorbance of the yellow-colored p-nitrophenol product at a specific wavelength (e.g., 405 nm).[18]

-

Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

Tioxolone and its derivatives represent a promising class of compounds with a diverse range of biological activities. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of these molecules. Further investigation into their mechanisms of action and structure-activity relationships will be crucial for the development of novel and effective therapeutic agents based on the tioxolone scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Carbonic anhydrase inhibitors: thioxolone versus sulfonamides for obtaining isozyme-selective inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of carbonic anhydrase II by thioxolone: a mechanistic and structural study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Inhibition of carbonic anhydrase II by thioxolone: a mechanistic and structural study. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Antileishmanial Activity of Niosomal Combination Forms of Tioxolone along with Benzoxonium Chloride against Leishmania tropica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. researchgate.net [researchgate.net]

- 11. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Antitumor Activity and Molecular Docking of Quinolone Derivatives [journal11.magtechjournal.com]

- 14. researchgate.net [researchgate.net]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. Rapid antimicrobial susceptibility test for identification of new therapeutics and drug combinations against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdb.apec.org [pdb.apec.org]

- 18. In vitro α-glucosidase inhibitory assay [protocols.io]

Tioxolone: An mTOR-Independent Inducer of Autophagy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Tioxolone, a compound with a history of use in dermatological applications, has recently been identified as a potent inducer of autophagy.[1][2][3] A seminal high-throughput screening study demonstrated that tioxolone stimulates autophagic flux through a mechanism independent of the central autophagy regulator, the mechanistic target of rapamycin (B549165) (mTOR).[1][2][3] This mTOR-independent activity distinguishes tioxolone from many well-characterized autophagy inducers, such as rapamycin and Torin1, and presents a novel avenue for therapeutic intervention in diseases where autophagy modulation is beneficial, including neurodegenerative disorders and cancer. This technical guide provides a comprehensive overview of the current knowledge on tioxolone-induced autophagy, including available quantitative data, detailed experimental protocols for its characterization, and a discussion of its putative signaling pathway.

Introduction to Autophagy and its Regulation

Macroautophagy, hereafter referred to as autophagy, is a highly conserved catabolic process essential for cellular homeostasis. It involves the sequestration of cytoplasmic components, such as protein aggregates and damaged organelles, within double-membraned vesicles called autophagosomes.[1][2] These autophagosomes then fuse with lysosomes to form autolysosomes, where the encapsulated cargo is degraded and recycled.[4]

The signaling network governing autophagy is complex, with the mTOR kinase acting as a critical negative regulator.[5][6] In nutrient-rich conditions, active mTOR phosphorylates and inhibits key components of the autophagy initiation machinery, including the ULK1 complex.[6][7][8] Conversely, inhibition of mTOR, for example during starvation, leads to the dephosphorylation and activation of the ULK1 complex, initiating autophagosome formation.[6][8] Autophagy can also be initiated through mTOR-independent pathways, often involving the activation of the Beclin-1 complex, which is crucial for the nucleation of the autophagosomal membrane.[9]

Tioxolone as a Novel Autophagy Inducer

Tioxolone was identified as an autophagy inducer in a high-content screen of 2,560 compounds from the Spectrum collection library.[1] The screen utilized a human melanoma A375 cell line stably expressing a GFP-LC3-RFP fluorescent probe, which allows for the ratiometric measurement of autophagic flux.[1][2] Tioxolone was validated as a potent and effective inducer of autophagy.[1][2][3]

Quantitative Data on Tioxolone-Induced Autophagy

The primary study on tioxolone's autophagic activity provides key quantitative data, which is summarized below. All experiments were conducted in the A375 human melanoma cell line.

Table 1: Effect of Tioxolone on Autophagic Flux (GFP/RFP Ratio)

| Treatment (12h) | Concentration | Mean Normalized GFP/RFP Ratio (± SD) | Statistical Significance (vs. DMSO) |

| DMSO (Control) | - | 1.0 | - |

| Torin1 (Inducer) | 1 µM | ~0.6 | ****P < 0.0001 |

| Bafilomycin A1 (Inhibitor) | 100 nM | ~1.4 | ****P < 0.0001 |

| Tioxolone | 10 µM | ~0.7 | **P < 0.0001 |

Data extracted and summarized from Prajapat et al., 2022.[1]

Table 2: Effect of Tioxolone on Autophagy Marker Proteins (Western Blot)

| Treatment (10h) | Concentration | LC3-II/GAPDH Ratio (without Bafilomycin A1) | LC3-II/GAPDH Ratio (with Bafilomycin A1, 2h) | p62/GAPDH Ratio |

| DMSO (Control) | - | ~1.0 | ~2.5 | ~1.0 |

| Torin1 (Inducer) | 1 µM | ~2.0 | ~4.5 | ~0.5 |

| Tioxolone | 10 µM | ~1.8 | ~4.0 | ~0.6 |

Data are estimations based on the graphical representations in Prajapat et al., 2022, and are presented as relative fold changes.[1]

Signaling Pathway of Tioxolone-Induced Autophagy

A key finding is that tioxolone induces autophagy independently of mTOR.[1][2][3] This was determined by assessing the phosphorylation status of downstream targets of mTOR, S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). While the mTOR inhibitor Torin1 caused a significant dephosphorylation of these proteins, tioxolone had no effect on their phosphorylation levels.[1]

The precise molecular target of tioxolone in the autophagy pathway remains to be elucidated. Given its mTOR-independent nature, it is hypothesized that tioxolone may act on other key regulatory complexes, such as the ULK1 complex or the Beclin-1-Vps34 complex, or through other signaling pathways that converge on the core autophagy machinery.

Caption: Putative signaling pathway of tioxolone-induced autophagy.

Experimental Protocols

The following protocols are based on the methodologies described by Prajapat et al. (2022) and standard laboratory practices for assessing autophagy.[1]

Autophagic Flux Assay using a GFP-LC3-RFP Reporter

This assay quantitatively measures autophagic flux by monitoring the differential quenching of GFP and RFP signals.

Principle: The GFP-LC3-RFP tandem protein is cleaved to produce equimolar amounts of GFP-LC3 and RFP.[1] GFP-LC3 is incorporated into autophagosomes, and its fluorescence is quenched in the acidic environment of the autolysosome. RFP, which remains in the cytoplasm, serves as an internal control. A decrease in the GFP/RFP ratio indicates an increase in autophagic flux.[1]

Methodology:

-

Cell Culture: Plate A375 cells stably expressing the GFP-LC3-RFP probe in 96-well plates.

-

Treatment: Treat cells with tioxolone (e.g., 10 µM), a positive control (e.g., Torin1, 1 µM), a negative control (e.g., Bafilomycin A1, 100 nM), and a vehicle control (DMSO) for the desired time (e.g., 12 hours).

-

Imaging: Acquire images using a high-content imaging system. Capture both GFP (e.g., excitation 488 nm, emission 509 nm) and RFP (e.g., excitation 561 nm, emission 587 nm) channels.

-

Image Analysis: Use appropriate software (e.g., MetaXpress) to quantify the integrated fluorescence intensity of GFP and RFP per well.

-

Data Analysis: Calculate the GFP/RFP ratio for each well. Normalize the ratios of the treated groups to the vehicle control group. Statistical analysis (e.g., one-way ANOVA) should be performed to determine significance.

Caption: Experimental workflow for the GFP-LC3-RFP autophagic flux assay.

Western Blot Analysis of LC3 and p62

This method assesses the levels of key autophagy-related proteins.

Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to autophagosomal membranes. An increase in the LC3-II/LC3-I ratio or total LC3-II levels is a marker of autophagosome formation. The protein p62/SQSTM1 is a cargo receptor that is degraded in autolysosomes; thus, a decrease in p62 levels indicates increased autophagic flux.

Methodology:

-

Cell Culture and Treatment: Culture A375 cells and treat with tioxolone and controls as described above (e.g., for 10 hours). For autophagic flux assessment, a set of cells should be co-treated with Bafilomycin A1 (100 nM) for the final 2 hours of the experiment to block lysosomal degradation and reveal the rate of autophagosome formation.

-

Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate with primary antibodies against LC3 (to detect both LC3-I and LC3-II), p62, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities using software like ImageJ. Normalize the levels of LC3-II and p62 to the loading control.

Conclusion and Future Directions

Tioxolone has been robustly identified as a novel, mTOR-independent inducer of autophagy.[1][2][3] The available data demonstrate its efficacy in stimulating autophagic flux in a human cell line. The lack of interference with the mTOR pathway makes tioxolone a particularly interesting candidate for further investigation, as it may offer a more targeted approach to autophagy modulation with a potentially different side-effect profile compared to mTOR inhibitors.

The critical next step in the research of tioxolone is the elucidation of its precise molecular mechanism of action. Future studies should focus on:

-

Target Identification: Utilizing chemical proteomics or genetic screening approaches to identify the direct binding partner(s) of tioxolone.

-

Pathway Analysis: Investigating the effect of tioxolone on the activation state of key autophagy-regulating complexes, such as the ULK1 and Beclin-1 complexes.

-

In Vivo Studies: Assessing the efficacy and safety of tioxolone in preclinical models of diseases where autophagy induction is considered therapeutic.

Unraveling the mechanism by which tioxolone induces autophagy will not only provide a deeper understanding of this fundamental cellular process but also pave the way for the rational design and development of new therapeutics that leverage the mTOR-independent activation of autophagy.

References

- 1. Avobenzone, Guaiazulene and Tioxolone identified as potent autophagy inducers in a high-throughput image based screen for autophagy flux - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Avobenzone, Guaiazulene and Tioxolone identified as potent autophagy inducers in a high-throughput image based screen for autophagy flux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monitoring Autophagic Activity In Vitro and In Vivo Using the GFP-LC3-RFP-LC3ΔG Probe | Springer Nature Experiments [experiments.springernature.com]

- 4. news-medical.net [news-medical.net]

- 5. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The Beclin 1 interactome - PMC [pmc.ncbi.nlm.nih.gov]

Tioxolone: A Potential Therapeutic Agent Against Leishmaniasis

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge. The current therapeutic arsenal (B13267) is limited by issues of toxicity, emerging drug resistance, and high cost. This necessitates the exploration of novel anti-leishmanial agents. Tioxolone (6-hydroxy-1,3-benzoxathiol-2-one), a compound with known anti-inflammatory, anti-fungal, and anti-bacterial properties, has emerged as a promising candidate. This technical guide provides an in-depth overview of the anti-leishmanial properties of Tioxolone, with a focus on its efficacy against Leishmania tropica, the causative agent of anthroponotic cutaneous leishmaniasis. The information presented herein is based on available in vitro studies and is intended to inform further research and development efforts.

Quantitative Efficacy of Tioxolone and its Formulations

In vitro studies have demonstrated the dose-dependent anti-leishmanial activity of Tioxolone against both the promastigote (the motile, flagellated form found in the sandfly vector) and amastigote (the non-motile, intracellular form in the mammalian host) stages of Leishmania tropica. To enhance its therapeutic potential, Tioxolone has been formulated into niosomes, which are non-ionic surfactant-based vesicles. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Anti-leishmanial Activity of Tioxolone against Leishmania tropica

| Formulation | Parasite Stage | IC50 (µg/mL) ± SD | Reference |

| Tioxolone | Promastigotes | 56.1 ± 5.2 | |

| Tioxolone | Amastigotes | 49.8 ± 3.4 |

Table 2: In Vitro Anti-leishmanial Activity and Cytotoxicity of Niosomal Formulations of Tioxolone against Leishmania tropica

| Formulation | Parasite Stage | IC50 (µg/mL) ± SD | Host Cell Line | CC50 (µg/mL) ± SD | Selectivity Index (SI = CC50/IC50) | Reference |

| NT1 (Span/Tween 40 niosome) | Promastigotes | 94.3 ± 13.3 | J774 | 134.4 ± 10.5 | 1.42 | |

| NT1 (Span/Tween 40 niosome) | Amastigotes | 23.3 ± 2.8 | J774 | 134.4 ± 10.5 | 5.77 | |

| NT2 (Span/Tween 60 niosome) | Promastigotes | 164.8 ± 20.6 | J774 | 257.5 ± 24.5 | 1.56 | |

| NT2 (Span/Tween 60 niosome) | Amastigotes | 24.5 ± 2.1 | J774 | 257.5 ± 24.5 | 10.5 |

Note: Higher Selectivity Index (SI) values indicate a greater therapeutic window, suggesting more selective toxicity towards the parasite over the host cells.

Mechanism of Action

Current research indicates that Tioxolone exerts its anti-leishmanial effects through a dual mechanism involving the induction of apoptosis in the parasite and the modulation of the host's immune response.

Induction of Apoptosis in Leishmania tropica

Flow cytometry analysis has shown that Tioxolone and its niosomal formulations induce apoptosis in L. tropica promastigotes in a dose-dependent manner. This programmed cell death is a key mechanism for eliminating the parasite. The niosomal formulation NT2, at a concentration of 200 µg/mL, induced apoptosis in 37.35% of the promastigote population. Furthermore, studies have demonstrated an increase in the expression of the metacaspase gene in response to Tioxolone treatment.[1] Metacaspases are cysteine proteases that play a role in apoptosis-like cell death in protozoa.

Immunomodulatory Effects

Tioxolone has been shown to modulate the host immune response in a manner that is unfavorable for parasite survival. Specifically, treatment with Tioxolone niosomes (NT2) led to an increased expression of Interleukin-12 (IL-12) and a decreased expression of Interleukin-10 (IL-10) in infected macrophages.[1] IL-12 is a key cytokine in promoting a Th1-type immune response, which is crucial for controlling intracellular pathogens like Leishmania. Conversely, IL-10 is associated with a Th2-type response, which can exacerbate the infection. By promoting a Th1-biased response, Tioxolone helps to activate macrophages for effective parasite clearance.

Signaling and Experimental Workflow Diagrams

To visually represent the proposed mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: Proposed mechanism of Tioxolone's anti-leishmanial action.

Caption: General experimental workflow for evaluating Tioxolone.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of Tioxolone's anti-leishmanial properties.

Niosome Preparation (Thin Film Hydration Method)

-

Dissolution: Dissolve appropriate amounts of non-ionic surfactants (e.g., Span 60 and Tween 60) and cholesterol in an organic solvent such as chloroform (B151607) in a round-bottom flask. Add Tioxolone to this mixture.

-

Film Formation: Evaporate the organic solvent using a rotary evaporator. This will form a thin, dry film of the surfactant, cholesterol, and drug on the inner surface of the flask.

-

Hydration: Hydrate the thin film by adding an aqueous phase (e.g., phosphate-buffered saline) and rotating the flask at a temperature above the gel-liquid transition temperature of the surfactant. This process leads to the formation of multilamellar niosomal vesicles.

-

Sonication (Optional): To obtain smaller, unilamellar vesicles, the niosome suspension can be sonicated using a probe or bath sonicator.

In Vitro Anti-promastigote Assay (MTT Assay)

-

Parasite Culture: Culture Leishmania tropica promastigotes in a suitable medium (e.g., RPMI-1640 supplemented with fetal bovine serum) at 25 ± 1°C to the logarithmic growth phase.

-

Assay Setup: Seed a 96-well plate with promastigotes at a density of 1 x 10^6 cells/mL.

-

Drug Treatment: Add serial dilutions of Tioxolone, its niosomal formulations, or a reference drug to the wells. Include untreated and solvent-treated controls.

-

Incubation: Incubate the plate at 25 ± 1°C for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite viability against the drug concentration and fitting the data to a dose-response curve.

In Vitro Anti-amastigote Assay (MTT Assay)

-

Macrophage Culture: Culture a murine macrophage cell line (e.g., J774) in a 96-well plate until they adhere and form a monolayer.

-

Infection: Infect the macrophages with stationary-phase L. tropica promastigotes at a parasite-to-macrophage ratio of approximately 10:1. Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

-

Removal of Extracellular Parasites: Wash the wells to remove any non-phagocytosed promastigotes.

-

Drug Treatment: Add serial dilutions of the test compounds to the infected macrophages.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 atmosphere for 48-72 hours.

-

MTT Assay: Perform the MTT assay as described for the anti-promastigote assay to assess the viability of the infected macrophages, which indirectly reflects the number of intracellular amastigotes.

-

IC50 Calculation: Determine the IC50 value, representing the concentration of the drug that reduces the number of intracellular amastigotes by 50%.

Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Seed a 96-well plate with J774 murine macrophages.

-

Drug Treatment: Add serial dilutions of the test compounds to the cells.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 atmosphere for 48 hours.

-

MTT Assay: Perform the MTT assay as described above to determine the viability of the macrophages.

-

CC50 Calculation: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the drug that reduces the viability of the host cells by 50%.

Apoptosis Assay (Flow Cytometry)

-

Parasite Treatment: Treat L. tropica promastigotes with various concentrations of Tioxolone or its formulations for a specified period (e.g., 48 hours).

-

Staining: Stain the treated and untreated promastigotes with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA and is only able to enter cells with compromised membranes, indicating late apoptosis or necrosis.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence profiles.

Gene Expression Analysis (Quantitative PCR)

-

RNA Extraction: Infect macrophages with L. tropica and treat with Tioxolone or its formulations. After the desired incubation period, extract total RNA from the cells using a suitable method (e.g., TRIzol reagent).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): Perform qPCR using SYBR Green or a probe-based assay with specific primers for the target genes (e.g., IL-10, IL-12, metacaspase) and a reference gene (e.g., GAPDH).

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in the treated groups compared to the untreated control.

Limitations and Future Directions

The current body of research on the anti-leishmanial properties of Tioxolone is promising but is primarily limited to in vitro studies on Leishmania tropica. To fully assess its therapeutic potential, further research is warranted in the following areas:

-

Efficacy against other Leishmania species: Studies are needed to evaluate the activity of Tioxolone against other medically important Leishmania species, including L. major, L. donovani, L. infantum, and L. braziliensis.

-

In vivo studies: Preclinical in vivo studies in animal models of cutaneous and visceral leishmaniasis are essential to determine the efficacy, pharmacokinetics, and safety profile of Tioxolone and its formulations.

-

Detailed mechanism of action: Further investigation into the specific molecular targets and signaling pathways involved in Tioxolone-induced apoptosis and immunomodulation will provide a more comprehensive understanding of its anti-leishmanial effects.

-

Combination therapy: Exploring the synergistic potential of Tioxolone with other anti-leishmanial drugs, such as Benzoxonium Chloride as has been preliminarily investigated, could lead to more effective treatment regimens with a reduced risk of drug resistance.[1]

Conclusion

Tioxolone has demonstrated significant in vitro anti-leishmanial activity against Leishmania tropica, acting through the induction of parasite apoptosis and the modulation of the host's immune response towards a protective Th1 phenotype. Niosomal formulations of Tioxolone have shown improved efficacy and selectivity. While these findings are encouraging, further research, including in vivo studies and investigations against a broader range of Leishmania species, is crucial to validate Tioxolone as a viable candidate for the treatment of leishmaniasis.

References

Tioxolone: A Technical Whitepaper on its Anti-inflammatory and Antitumorigenic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tioxolone, a 6-hydroxy-1,3-benzoxathiol-2-one, is a molecule with demonstrated anti-inflammatory and antitumorigenic potential. Primarily known as a carbonic anhydrase inhibitor, its biological activities extend to the induction of autophagy and modulation of cytokine expression. This technical guide provides a comprehensive overview of the current understanding of Tioxolone's mechanisms of action, supported by available quantitative data, detailed experimental protocols, and visual representations of implicated signaling pathways. This document aims to serve as a resource for researchers and professionals in drug development exploring the therapeutic applications of Tioxolone.

Core Pharmacological Activities

Tioxolone exhibits a range of biological effects, with its anti-inflammatory and antitumor properties being of significant interest. The foundational mechanism of action is the inhibition of carbonic anhydrases, which is complemented by its ability to induce autophagy in cancer cells and modulate immune responses.

Carbonic Anhydrase Inhibition

Tioxolone is recognized as an inhibitor of carbonic anhydrase (CA), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Notably, it acts as a prodrug, being cleaved within the enzyme's active site to form the active inhibitor, 4-mercaptobenzene-1,3-diol.[1][2] This inhibition of CA is a key aspect of its therapeutic potential, as CA isoforms are implicated in both tumorigenesis and inflammation.[1][2][3]

| Target Enzyme | Inhibition Constant (Ki) | Reference |

| Carbonic Anhydrase I | 91 nM | [4] |

Table 1: Tioxolone Inhibition of Carbonic Anhydrase I. This table summarizes the reported inhibitory constant (Ki) of Tioxolone against human Carbonic Anhydrase I.

Antitumor Effects: Induction of Autophagy

A significant aspect of Tioxolone's antitumor activity is its ability to induce autophagy, a cellular process of self-degradation that can promote cell death in certain contexts. Studies have shown that Tioxolone is a potent inducer of mTOR-independent autophagy in the human melanoma cell line, A375.[5][6] This is characterized by an increase in the conversion of LC3-I to LC3-II and a decrease in the p62 protein, both hallmarks of autophagic flux.[1]

Anti-inflammatory and Immunomodulatory Effects

Tioxolone has demonstrated immunomodulatory effects, particularly in the context of parasitic infections. In studies on Leishmania tropica, Tioxolone has been shown to increase the expression of the pro-inflammatory cytokine Interleukin-12 (IL-12) while decreasing the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10).[7][8] This shift suggests a promotion of a Th1-type immune response, which is crucial for clearing intracellular pathogens and can also play a role in anti-cancer immunity.

| Organism | Form | IC50 | Reference |

| Leishmania tropica | Amastigote | 49.8 µg/mL | [7] |

| Leishmania tropica | Promastigote | 56.1 µg/mL | [7] |

Table 2: Anti-leishmanial Activity of Tioxolone. This table presents the half-maximal inhibitory concentration (IC50) of Tioxolone against the amastigote and promastigote forms of Leishmania tropica.

Signaling Pathways

The anti-inflammatory and antitumor effects of Tioxolone are mediated through its influence on key cellular signaling pathways.

Autophagy Induction Pathway

Tioxolone induces autophagy in an mTOR-independent manner.[5][6] The precise upstream signaling is not fully elucidated but culminates in the formation of the autophagosome, a double-membraned vesicle that engulfs cellular components for degradation.

Proposed Anti-inflammatory Signaling Pathways

While direct evidence for Tioxolone's modulation of NF-κB and MAPK signaling is pending, its role as a carbonic anhydrase inhibitor and its observed effects on cytokines suggest a likely interaction with these central inflammatory pathways. Carbonic anhydrase activity can influence intracellular pH, which in turn can affect the activity of various signaling proteins, including those in the NF-κB and MAPK cascades.

Experimental Protocols

This section provides a detailed methodology for a key experiment used to characterize the autophagic effects of Tioxolone.

High-Throughput Image-Based Screen for Autophagy Flux

This protocol is adapted from a study identifying Tioxolone as an autophagy inducer.[5]

Objective: To quantitatively measure autophagy flux in a human melanoma cell line (A375) stably expressing a GFP-LC3-RFP probe.

Materials:

-

A375 human melanoma cell line stably expressing GFP-LC3-RFP

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Tioxolone

-

Torin1 (positive control for autophagy induction)

-

Bafilomycin A1 (inhibitor of autophagy flux)

-

DMSO (vehicle control)

-

96-well imaging plates

-

High-content imaging system

Procedure:

-

Cell Culture: Maintain A375-GFP-LC3-RFP cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in 96-well imaging plates at a density that allows for optimal imaging and analysis.

-

Compound Treatment: Treat the cells with Tioxolone at the desired concentrations (e.g., 10 µM). Include wells with Torin1 (e.g., 250 nM) as a positive control, Bafilomycin A1 (e.g., 100 nM) as a negative control for flux, and DMSO as a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 12 hours).

-

Imaging: Acquire images using a high-content imaging system. Capture both GFP and RFP fluorescence channels.

-

Image Analysis:

-

Identify and segment individual cells.

-

Quantify the intensity of GFP and RFP fluorescence within each cell.

-

Calculate the GFP/RFP fluorescence intensity ratio for each cell. A decrease in this ratio indicates an induction of autophagy flux.

-

-

Data Analysis:

-

Normalize the GFP/RFP ratios to the DMSO control.

-

Compare the effects of Tioxolone to the positive and negative controls.

-

Future Directions

The existing data on Tioxolone's anti-inflammatory and antitumor effects provide a strong foundation for further investigation. Future research should focus on:

-

Expanding the Antitumor Profile: Determining the IC50 values of Tioxolone against a broad panel of human cancer cell lines is crucial to identify sensitive cancer types.

-

In-depth Anti-inflammatory Characterization: Quantifying the effects of Tioxolone on the production of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2) in relevant in vitro and in vivo models of inflammation.

-

Elucidation of Signaling Pathways: Conducting detailed mechanistic studies, including western blot analysis, to confirm the modulation of NF-κB and MAPK signaling pathways by Tioxolone.

-

In Vivo Efficacy Studies: Evaluating the antitumor and anti-inflammatory efficacy of Tioxolone in preclinical animal models to establish its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Tioxolone to optimize its potency and selectivity for its biological targets.

Conclusion

Tioxolone is a promising bioactive molecule with multifaceted pharmacological activities. Its ability to inhibit carbonic anhydrase, induce autophagy, and modulate immune responses underscores its potential as a therapeutic agent for inflammatory diseases and cancer. This technical guide has summarized the current knowledge, highlighting the need for further research to fully elucidate its mechanisms of action and translate its preclinical potential into clinical applications.

References

- 1. Carbonic Anhydrase Inhibition Ameliorates Inflammation and Experimental Pulmonary Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carbonic Anhydrase Inhibition Ameliorates Inflammation and Experimental Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Application of carbonic anhydrase inhibitors to increase the penetration of doxorubicin and its liposomal formulation into 2D and 3D triple negative breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Tioxolone: A Comprehensive Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tioxolone, chemically known as 6-hydroxy-1,3-benzoxathiol-2-one, is a molecule of significant interest in medicinal chemistry and pharmacology. It is recognized as a potent inhibitor of carbonic anhydrase I and exhibits a wide range of biological activities, including anti-leishmanial, antitumor, anti-inflammatory, antibacterial, and antifungal properties.[1][2][3] This technical guide provides an in-depth overview of the synthesis of tioxolone, its key chemical properties, and its role in inducing mTOR-independent autophagy. Detailed experimental protocols, comprehensive data tables, and pathway visualizations are presented to support researchers in their exploration of this versatile compound.

Chemical Properties of Tioxolone

Tioxolone is a light yellow to beige crystalline powder.[4] Its fundamental chemical and physical properties are summarized in the tables below.

Table 1: General Chemical Properties of Tioxolone

| Property | Value | Reference |

| IUPAC Name | 6-hydroxy-1,3-benzoxathiol-2-one | [4] |

| Synonyms | Thioxolone | [3] |

| CAS Number | 4991-65-5 | [3] |

| Molecular Formula | C₇H₄O₃S | [3] |

| Molecular Weight | 168.17 g/mol | [2] |

| Appearance | Light yellow to beige powder | [4] |

| Melting Point | 158-160 °C | [4][5] |

| Stability | Stable under normal temperatures and pressures. | [4] |

Table 2: Solubility of Tioxolone

| Solvent | Solubility | Reference |

| DMSO | ≥ 34 mg/mL | [2] |

| Ethanol (B145695) | ~30 mg/mL | [3] |

| DMF | ~30 mg/mL | [3] |

| Ethanol:PBS (pH 7.2) (1:9) | ~0.1 mg/mL | [3] |

| Water | Insoluble | [4] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [1] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [1] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [1] |

Table 3: Spectroscopic Data of Tioxolone

| Spectroscopic Data | Value | Reference |

| UV λmax | 233 nm | [3] |

| IR Spectrum | Available from various sources | [3] |

| ¹H NMR | Data can be inferred from derivatives | [3] |

| ¹³C NMR | Data can be inferred from derivatives | [3] |

Synthesis of Tioxolone

The primary and most cited method for the synthesis of tioxolone involves a two-step process starting from resorcinol (B1680541). This process first involves the formation of an imino-thiocarbonate intermediate, which is subsequently hydrolyzed to yield the final product.

Logical Workflow for Tioxolone Synthesis

Caption: Logical workflow for the two-step synthesis of tioxolone.

Experimental Protocol: Synthesis of Tioxolone from Resorcinol

Step 1: Synthesis of Imino-thiocarbonate of Resorcinol [6]

-

Dissolve 11 g of resorcinol and 50 g of crystallized copper (II) sulfate in 250 ml of water in a suitable reaction vessel.

-

While stirring at room temperature, add a solution of 40 g of potassium thiocyanate in 50 ml of water to the resorcinol solution.

-

Continue stirring the mixture. The formation of black cupric thiocyanate will be observed, which will then turn colorless, indicating the completion of the thiocyanation reaction.[6]

-

Remove the resulting cuprous thiocyanate by suction filtration and wash the precipitate with water.

-

To the filtrate, add 50 ml of a 2 N sodium carbonate solution. This will cause the imino-thiocarbonate of resorcinol to separate as a colorless crystalline solid.

-

Collect the crystalline product by filtration. The expected yield is approximately 16 g.[6]

Step 2: Hydrolysis to Tioxolone [6]

-

Prepare a 10% solution of the imino-thiocarbonate of resorcinol in 10% hydrochloric acid.

-

Heat the solution on a steam bath for 15 minutes.

-

Upon cooling, 6-hydroxy-1,3-benzoxathiol-2-one (tioxolone) will separate as fine crystals.

-

Collect the crystals by filtration. The melting point of the purified product is 158°C.[6]

Purification:

The crude tioxolone can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture to obtain a light yellow to beige powder.

Signaling Pathway: Tioxolone-Induced Autophagy

Recent studies have demonstrated that tioxolone can induce autophagy, a cellular self-degradation process, through a mechanism that is independent of the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth and metabolism.[7] This mTOR-independent pathway is of significant interest for therapeutic applications, particularly in oncology.

Signaling Pathway Diagram: mTOR-Independent Autophagy

Caption: Tioxolone induces autophagy via an mTOR-independent pathway.

The precise molecular targets of tioxolone in this pathway are still under investigation. However, it is understood that tioxolone promotes the formation of autophagosomes, indicated by the conversion of LC3-I to LC3-II, and reduces the expression of p62, a protein that is degraded during autophagy.[1] This activity suggests that tioxolone bypasses the classical mTOR-regulated autophagy initiation and directly influences the core autophagy machinery.

Conclusion

Tioxolone is a multifaceted compound with a well-defined synthesis route and a range of interesting chemical and biological properties. Its ability to be synthesized from readily available starting materials makes it an accessible molecule for further research and development. The discovery of its mTOR-independent mechanism for inducing autophagy opens up new avenues for its potential therapeutic applications, particularly in diseases where the mTOR pathway is dysregulated or where alternative autophagy induction mechanisms are sought. This guide provides a solid foundation for researchers to understand and further investigate the potential of tioxolone in various scientific and clinical contexts.

References

- 1. Avobenzone, Guaiazulene and Tioxolone identified as potent autophagy inducers in a high-throughput image based screen for autophagy flux - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

Tioxolone: A Technical Guide for Research in Psoriasis and Acne

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tioxolone, a 6-hydroxy-1,3-benzoxathiol-2-one, is a compound with a history of use in the topical treatment of acne and psoriasis.[1] Its multifaceted mechanism of action, centered on its roles as a carbonic anhydrase inhibitor, an mTOR-independent autophagy inducer, and a modulator of key inflammatory signaling pathways, makes it a compelling subject for further dermatological research.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of tioxolone's therapeutic potential, detailing its known and proposed mechanisms of action, summarizing available quantitative data, and presenting detailed experimental protocols for preclinical investigation in the context of psoriasis and acne.

Introduction

Psoriasis and acne vulgaris are two of the most common chronic inflammatory skin diseases, each with a complex pathophysiology. Psoriasis is characterized by keratinocyte hyperproliferation and a T-cell-mediated inflammatory infiltrate, while acne involves follicular hyperkeratinization, excess sebum production, and inflammation driven by Cutibacterium acnes. Current therapeutic strategies often target these underlying processes. Tioxolone has been identified as a compound with keratolytic, antibacterial, antifungal, and sebum-regulating properties, suggesting its potential to address multiple facets of these conditions.[4] This guide aims to consolidate the existing knowledge on tioxolone and provide a framework for future research into its therapeutic applications in dermatology.

Physicochemical Properties and Formulation

| Property | Value | Reference |

| Molecular Formula | C₇H₄O₃S | [5] |

| Molecular Weight | 168.17 g/mol | [5] |

| Appearance | White or slightly yellow crystalline solid | [3] |

| Solubility | Soluble in DMSO | [1] |

Tioxolone can be formulated in various topical preparations, including liniments, creams, and shampoos, for dermatological applications.

Mechanism of Action

Tioxolone's therapeutic effects in psoriasis and acne are believed to be mediated through three primary mechanisms: carbonic anhydrase inhibition, induction of autophagy, and modulation of inflammatory signaling pathways.

Carbonic Anhydrase Inhibition

Tioxolone is a potent inhibitor of carbonic anhydrase (CA), particularly CA I, with a Ki of 91 nM.[1] It acts as a prodrug, being cleaved in the active site of CA II to form the active inhibitor, 4-mercaptobenzene-1,3-diol.[3] While the precise role of carbonic anhydrase in the skin is not fully elucidated, its inhibition may influence pH regulation and ion transport, which are critical for maintaining skin barrier function and modulating inflammatory processes.

Induction of Autophagy

Recent studies have identified tioxolone as a potent inducer of autophagy, a cellular process for degrading and recycling damaged organelles and proteins.[2] This induction is independent of the mTOR signaling pathway.[2] In the context of acne, autophagy plays a crucial role in the elimination of sebocyte debris and the downregulation of lipogenesis.[6] By activating autophagy, tioxolone may help to reduce sebum production and prevent the formation of comedones.

Modulation of Inflammatory Signaling Pathways

Research on benzoxathiolone derivatives, the class of compounds to which tioxolone belongs, suggests a significant role in modulating key inflammatory pathways.

-

JAK/STAT Pathway: Benzoxathiolone derivatives have been shown to inhibit the JAK3/STAT3 signaling pathway, which is a critical mediator of inflammatory cytokine signaling in psoriasis.[7] Another derivative, LYR-71, has been found to down-regulate interferon-γ-inducible pro-inflammatory genes by uncoupling the tyrosine phosphorylation of STAT-1 in macrophages.[8] This suggests that tioxolone may exert its anti-inflammatory effects by interfering with the JAK/STAT-mediated cellular responses to pro-inflammatory cytokines.

-

Toll-Like Receptor (TLR) and NF-κB Signaling: Toll-like receptors play a crucial role in the innate immune response in the skin and are implicated in the pathogenesis of both psoriasis and acne.[9][10] Activation of TLRs often leads to the activation of the NF-κB signaling pathway, a central regulator of inflammation.[11] While direct evidence for tioxolone's effect on TLR and NF-κB signaling is limited, its known anti-inflammatory properties suggest a potential modulatory role in these pathways.

Quantitative Data

The available quantitative data on the efficacy of tioxolone in psoriasis and acne is limited. The most notable data comes from a 1979 clinical trial on the use of tioxolone for acne vulgaris.

| Study | Population | Treatment | Duration | Outcome | Reference |

| Lius & Sennerfeldt (1979) | 50 pupils with acne vulgaris (24 comedonal, 26 papulopustular) | Combination of Camyna liniment 0.5% and 0.2% tioxolone | 6 weeks | Decrease in the number of comedones, papules, and pustules | [12] |

Further well-controlled clinical trials are necessary to establish the efficacy and optimal dosage of tioxolone for both psoriasis and acne.

Experimental Protocols

The following are detailed, representative experimental protocols for the preclinical evaluation of tioxolone in models of psoriasis and acne.

In Vitro Model of Psoriasis: Cytokine-Stimulated Human Keratinocytes

Objective: To evaluate the effect of tioxolone on the expression of pro-inflammatory cytokines and hyperproliferation markers in a human keratinocyte model of psoriasis.

Materials:

-

Human epidermal keratinocytes (HEKa)

-

Keratinocyte growth medium (KGM)

-

Tioxolone

-

Cytokine cocktail (e.g., IL-17A, IL-22, TNF-α)

-

Reagents for RNA extraction, qRT-PCR, and ELISA

Methodology:

-

Culture HEKa cells in KGM until they reach 70-80% confluency.

-

Pre-treat the cells with varying concentrations of tioxolone (e.g., 1, 10, 50 µM) for 24 hours.

-

Stimulate the pre-treated cells with a pro-inflammatory cytokine cocktail for 24 hours to induce a psoriasis-like phenotype.

-

Harvest the cell culture supernatant and cell lysates.

-

Analyze the supernatant for the levels of pro-inflammatory cytokines (e.g., IL-6, IL-8) using ELISA.

-

Extract RNA from the cell lysates and perform qRT-PCR to measure the gene expression of hyperproliferation markers (e.g., Ki-67) and inflammatory mediators.

In Vitro Model of Acne: Sebocyte Culture

Objective: To assess the effect of tioxolone on lipogenesis and autophagy in human sebocytes.

Materials:

-

Human sebaceous gland cell line (e.g., SZ95)

-

Sebocyte culture medium

-

Tioxolone

-

Lipid-staining dye (e.g., Nile Red)

-

Antibodies for autophagy markers (e.g., LC3-II, p62)

-

Reagents for Western blotting

Methodology:

-

Culture SZ95 sebocytes in appropriate medium.

-

Treat the cells with different concentrations of tioxolone for 48 hours.

-

For lipogenesis analysis, stain the cells with Nile Red and quantify intracellular lipid droplets using fluorescence microscopy or flow cytometry.

-

For autophagy analysis, harvest cell lysates and perform Western blotting to assess the protein levels of LC3-II and p62. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels would indicate an induction of autophagy.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of tioxolone in psoriasis via inhibition of the JAK/STAT pathway.

Caption: Proposed mechanism of tioxolone in acne via induction of autophagy.

Caption: General experimental workflow for in vitro evaluation of tioxolone.

Conclusion and Future Directions

Tioxolone presents a promising area of research for the development of novel topical therapies for psoriasis and acne. Its multi-target mechanism of action, encompassing carbonic anhydrase inhibition, autophagy induction, and modulation of inflammatory signaling, suggests it could address several key pathological features of these diseases. However, the current body of evidence is limited, and further rigorous preclinical and clinical studies are required to fully elucidate its therapeutic potential. Future research should focus on:

-

Conducting well-designed clinical trials to establish the efficacy, safety, and optimal formulation of tioxolone for both psoriasis and acne.

-

Performing in-depth preclinical studies to confirm the proposed mechanisms of action in relevant skin cell and animal models.

-

Investigating the specific molecular targets of tioxolone within the JAK/STAT and other inflammatory signaling pathways.

-

Exploring the potential for combination therapies with other topical or systemic agents to enhance therapeutic outcomes.

By addressing these research gaps, the scientific community can better understand the role of tioxolone in dermatology and potentially offer a new therapeutic option for patients with psoriasis and acne.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Topical application of autophagy-activating peptide improved skin barrier function and reduced acne symptoms in acne-prone skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tioxolone [drugcentral.org]

- 6. Potential Therapeutic Approaches through Modulating the Autophagy Process for Skin Barrier Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzoxathiol derivative BOT-4-one suppresses L540 lymphoma cell survival and proliferation via inhibition of JAK3/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The benzoxathiolone LYR-71 down-regulates interferon-γ-inducible pro-inflammatory genes by uncoupling tyrosine phosphorylation of STAT-1 in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Toll-like receptors in skin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Tioxolone's Influence on Cytokine Expression: An Unexplored Avenue in Immunomodulation

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of tioxolone's immunological effects, specifically concerning its impact on the expression of key immunoregulatory cytokines, Interleukin-12 (IL-12) and Interleukin-10 (IL-10). Tioxolone, a compound known for its cytostatic, antipsoriatic, antibacterial, and anti-mycotic properties, is primarily recognized as a carbonic anhydrase inhibitor[1]. However, its role in modulating immune responses through the regulation of cytokine production remains uninvestigated in the available research.